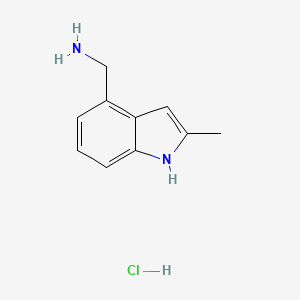

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride

Descripción

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride is a substituted indole derivative featuring a methyl group at the 2-position of the indole ring and a methanamine group (-CH₂NH₂) at the 4-position, stabilized as a hydrochloride salt. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects. The methyl substitution at the 2-position and the amine moiety at the 4-position may influence electronic properties, solubility, and biological interactions .

Propiedades

Fórmula molecular |

C10H13ClN2 |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

(2-methyl-1H-indol-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-9-8(6-11)3-2-4-10(9)12-7;/h2-5,12H,6,11H2,1H3;1H |

Clave InChI |

XWBQOXXQQROJMH-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=CC=C2N1)CN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various indole derivatives, amines, and substituted indoles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Features

The compound’s indole core distinguishes it from other heterocyclic methanamine derivatives (e.g., thiazole, imidazole, or furan-based compounds). Key structural comparisons include:

- Substituent Position : The 2-methyl group on the indole ring may sterically hinder interactions compared to 1-methyl or 3-methyl isomers (e.g., (1-Methyl-1H-indol-4-yl)methanamine, ).

- Amine Functionalization : The primary amine (-CH₂NH₂) contrasts with acetamide-linked derivatives (e.g., ), which offer hydrogen-bonding capabilities but reduced basicity.

- Salt Form : The hydrochloride salt enhances solubility in polar solvents compared to free bases.

Physicochemical Properties

A comparative analysis of molecular formulas, weights, and key properties is summarized below:

Notes:

- The thiazole derivative () exhibits a higher molecular weight due to the sulfur atom and chlorophenyl group, contributing to increased lipophilicity.

Actividad Biológica

(2-Methyl-1H-indol-4-yl)methanamine hydrochloride, a derivative of indole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

- Molecular Formula : C10H13ClN2

- Molecular Weight : 196.67 g/mol

- IUPAC Name : (2-methyl-1H-indol-4-yl)methanamine; hydrochloride

- Canonical SMILES : CC1=CC2=C(C=CC=C2N1)CN.Cl

These properties influence the compound's interactions with biological targets, leading to various pharmacological effects.

The biological activity of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride is primarily mediated through its interaction with specific receptors and enzymes. It is believed to modulate signaling pathways that are crucial for cellular functions. The compound's mechanism includes:

- Binding to Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, influencing mood and anxiety pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in various diseases.

Biological Activities

Research indicates that (2-Methyl-1H-indol-4-yl)methanamine hydrochloride exhibits several promising biological activities:

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of indole derivatives. For instance, some derivatives have shown activity against various bacterial strains, including MRSA, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| (2-Methyl-1H-indol-4-yl)methanamine hydrochloride | 32 | Moderate activity against MRSA |

| 6-methoxyphenethyl-indole-imidazole | ≤0.25 | Potent antifungal activity against C. neoformans |

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, demonstrating potential as a therapeutic agent in oncology .

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| HepG2 (Liver Cancer) | 15.0 | Induces apoptosis |

| PANC-1 (Pancreatic Cancer) | 20.0 | Inhibitory effects observed |

Case Studies

- Antidepressant-like Effects : A study demonstrated that related indole derivatives exhibited antidepressant-like effects in animal models, suggesting that such compounds could be beneficial in treating mood disorders .

- Biased Agonism at Serotonin Receptors : Research on similar compounds showed biased agonism at serotonin receptors leading to distinct signaling profiles, which may translate into varied therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.